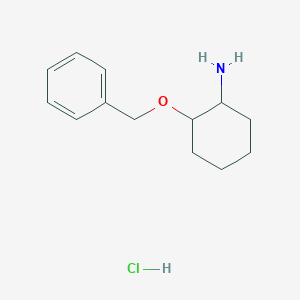
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate is a complex organic compound that features multiple functional groups, including ester, bromo, and methoxy groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromo group to the benzene ring.
Methoxylation: Addition of the methoxy group.
Esterification: Formation of ester groups through reactions with alcohols and acids.
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) as a protecting group for hydroxyl functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the ester functionalities.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Drug Development: Investigated for potential pharmacological properties.
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Diagnostic Tools: May be used in the synthesis of diagnostic compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-(2-bromo-5-methoxybenzoyl)isophthalate: Lacks the tert-butoxycarbonyl group.
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-hydroxyisophthalate: Has a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate provides unique reactivity and protection during synthesis, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C25H27BrO9 |
|---|---|
Peso molecular |
551.4 g/mol |
Nombre IUPAC |
diethyl 4-(2-bromo-5-methoxybenzoyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H27BrO9/c1-7-32-22(28)14-11-17(23(29)33-8-2)20(19(12-14)34-24(30)35-25(3,4)5)21(27)16-13-15(31-6)9-10-18(16)26/h9-13H,7-8H2,1-6H3 |
Clave InChI |
FDWUPKQXZNDHOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)OC(C)(C)C)C(=O)C2=C(C=CC(=C2)OC)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


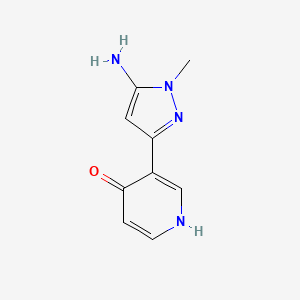
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
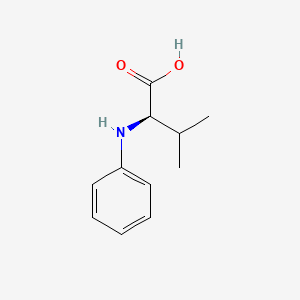



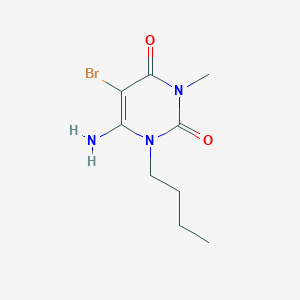
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
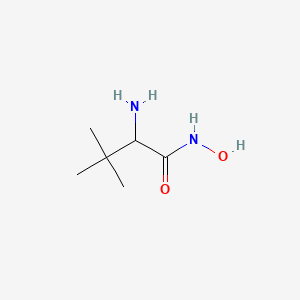
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
